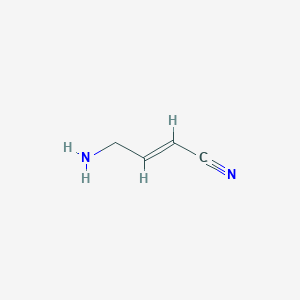
3,3-Dichloropropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloropropan-1-amine: is an organic compound with the molecular formula C3H7Cl2N It is a derivative of propanamine where two chlorine atoms are substituted at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloropropan-1-amine typically involves the chlorination of propan-1-amine. One common method is the reaction of propan-1-amine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the third carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dichloropropan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxypropan-1-amine.
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form 3,3-dichloropropane by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 3-Hydroxypropan-1-amine.
Oxidation: 3,3-Dichloronitropropane.
Reduction: 3,3-Dichloropropane.
Aplicaciones Científicas De Investigación
Chemistry: 3,3-Dichloropropan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chlorinated amines on biological systems. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the synthesis of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and pesticides. It is also employed in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloropropan-1-amine involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cytotoxic effects.
Comparación Con Compuestos Similares
3-Chloropropan-1-amine: This compound has only one chlorine atom substituted at the third carbon position.
1,3-Dichloropropane: This compound has two chlorine atoms substituted at the first and third carbon positions.
3,3-Dichloropropene: This compound has a double bond between the second and third carbon atoms with two chlorine atoms substituted at the third carbon position.
Uniqueness: 3,3-Dichloropropan-1-amine is unique due to the presence of two chlorine atoms at the same carbon position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique substitution pattern allows for specific interactions with molecular targets and provides opportunities for the development of specialized applications in various fields.
Propiedades
Fórmula molecular |
C3H7Cl2N |
|---|---|
Peso molecular |
128.00 g/mol |
Nombre IUPAC |
3,3-dichloropropan-1-amine |
InChI |
InChI=1S/C3H7Cl2N/c4-3(5)1-2-6/h3H,1-2,6H2 |
Clave InChI |
ANEJRNCBRHKGOM-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate](/img/structure/B13451152.png)
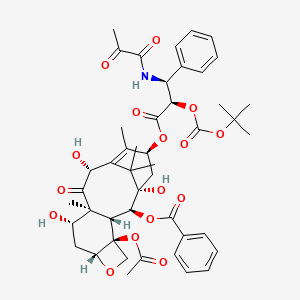

![6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid](/img/structure/B13451170.png)
![[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B13451189.png)
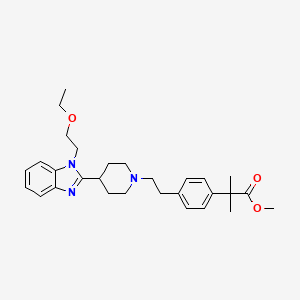
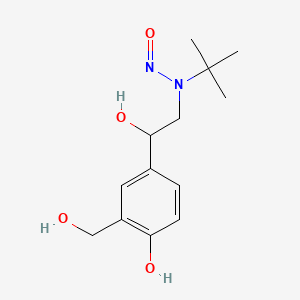
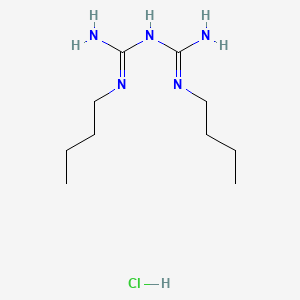
![Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13451204.png)
![tert-butyl (3aR,6aS)-1,3-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B13451207.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone](/img/structure/B13451209.png)
![N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide](/img/structure/B13451218.png)
